
N-(5-(Benzyloxy)-2,4-dichlorophenyl)-3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxamide
Übersicht
Beschreibung
N-(5-(Benzyloxy)-2,4-dichlorophenyl)-3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C24H15Cl2FN2O5S and its molecular weight is 533.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(5-(Benzyloxy)-2,4-dichlorophenyl)-3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(Benzyloxy)-2,4-dichlorophenyl)-3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antipathogenic Activity
Compounds similar in structure to N-(5-(Benzyloxy)-2,4-dichlorophenyl)-3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxamide have been synthesized and evaluated for their antipathogenic activity. For instance, acylthioureas with variations in halogenated phenyl rings have shown significant antibacterial activity, particularly against strains known for biofilm formation, such as Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011). These findings suggest that structurally related compounds could be explored for their antimicrobial properties, particularly in the development of novel agents with antibiofilm capabilities.
Photodecomposition Studies
Research on the photodecomposition of nitrofen, a compound sharing some structural similarities, especially in terms of halogenation and nitro group presence, has revealed pathways involving cleavage of ether linkages under sunlight or simulated sunlight (Nakagawa & Crosby, 1974). This indicates the potential for environmental degradation studies of similar compounds, providing insights into their stability and transformation products in natural conditions.
Polymer Synthesis and Characterization
Derivatives with functional groups similar to those in the compound of interest have been utilized in the synthesis of polymers with special properties. For example, triazine-based polymers exhibiting photocrosslinking capabilities have been developed, which are significant for applications requiring enhanced thermal stability or specific optical properties (Suresh et al., 2016). This underscores the potential of using structurally related compounds in the creation of advanced materials with specific functionalities.
Antimicrobial and Docking Studies
Compounds with thiophene, tetrazol, and substituted phenoxy groups have been synthesized and subjected to antimicrobial evaluation and molecular docking studies. These studies highlight the antimicrobial potential of such compounds and their interactions with bacterial cells, providing a foundation for the development of new antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).
Eigenschaften
IUPAC Name |
N-(2,4-dichloro-5-phenylmethoxyphenyl)-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15Cl2FN2O5S/c25-16-11-17(26)22(33-13-14-4-2-1-3-5-14)12-19(16)28-24(30)23-21(8-9-35-23)34-20-7-6-15(29(31)32)10-18(20)27/h1-12H,13H2,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPVYMVBPNEULI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)NC(=O)C3=C(C=CS3)OC4=C(C=C(C=C4)[N+](=O)[O-])F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15Cl2FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(Benzyloxy)-2,4-dichlorophenyl)-3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



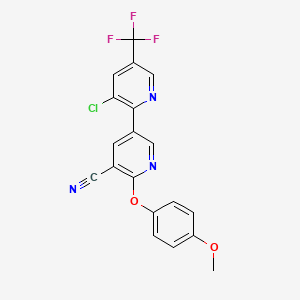
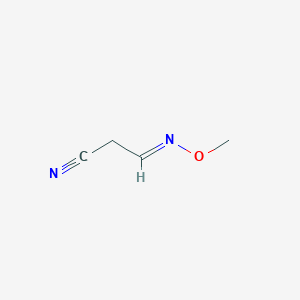
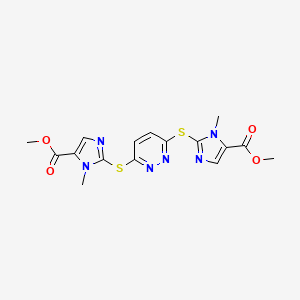
![ethyl (Z)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-3-[[3-(trifluoromethyl)phenyl]carbamoylamino]prop-2-enoate](/img/structure/B3129075.png)
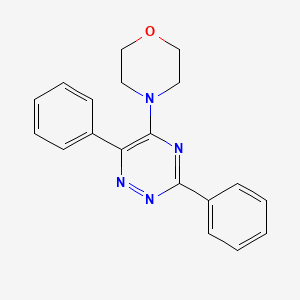
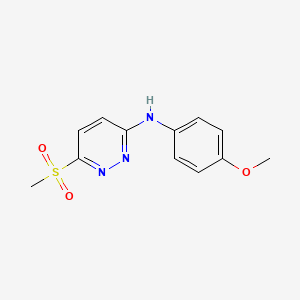
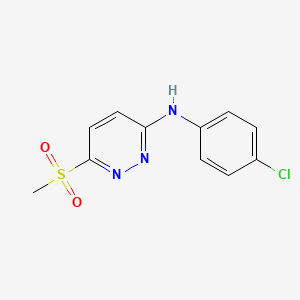
![6-(methylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-3-pyridazinamine](/img/structure/B3129083.png)

![2-[(4-Methoxyphenyl)sulfanyl]-3-phenylquinoline](/img/structure/B3129100.png)
![2-[(4-methylphenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3129103.png)
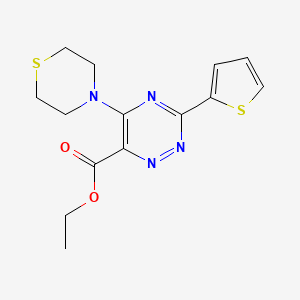
![2-[[6-[3-(Trifluoromethyl)phenoxy]pyridin-3-yl]methylideneamino]-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B3129122.png)
